(S)-Isochroman-4-ol

Catalog No.
S15677811
CAS No.
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Isochroman-4-ol

Product Name

(S)-Isochroman-4-ol

IUPAC Name

(4S)-3,4-dihydro-1H-isochromen-4-ol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1

InChI Key

IXFIRBDJVKBOFO-SECBINFHSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CO1)O

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CO1)O

(S)-Isochroman-4-ol is a chiral compound with the molecular formula C₉H₁₀O₂. It features a bicyclic structure composed of a fused benzene and tetrahydrofuran ring. This compound is characterized by its hydroxyl group (-OH) located at the 4-position of the isochroman moiety, which contributes to its unique chemical properties and biological activities. Isochroman derivatives, including (S)-Isochroman-4-ol, are of significant interest due to their potential applications in medicinal chemistry and organic synthesis.

Typical of alcohols and aromatic compounds, including:

  • Oxidation: The hydroxyl group can be oxidized to form isochroman-4-one.
  • Esterification: Reacting with carboxylic acids can yield esters, which are useful intermediates in organic synthesis.
  • Substitution Reactions: The aromatic ring allows for electrophilic aromatic substitution, leading to diverse derivatives.

One notable reaction involves the oxidative arylation of isochroman compounds, where (S)-Isochroman-4-ol can serve as a nucleophile in cross-dehydrogenative coupling reactions .

(S)-Isochroman-4-ol exhibits various biological activities that make it a subject of interest in pharmacology:

  • Antioxidant Properties: Compounds in this class have shown potential in scavenging free radicals, which could be beneficial for preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential therapeutic uses in treating infections.
  • Neuroprotective Effects: Research indicates that certain isochroman derivatives may offer neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of (S)-Isochroman-4-ol can be achieved through several methods:

  • Oxidative Ring Closure: A key method involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. This approach yields high selectivity for the desired isomer .
  • Direct Reduction: The reduction of isochroman-4-one using reducing agents such as lithium aluminum hydride can selectively produce (S)-Isochroman-4-ol.
  • One-Pot Syntheses: Recent advancements include one-pot syntheses that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

Interaction studies involving (S)-Isochroman-4-ol focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations have shown that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Binding: Studies exploring its interaction with neurotransmitter receptors suggest potential roles in modulating neurochemical activity, indicating avenues for further research into its effects on the central nervous system.

(S)-Isochroman-4-ol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
IsochromanBicyclic aromaticLacks hydroxyl group; primarily studied for synthetic applications.
Isochroman-4-oneKetone derivativeExhibits different reactivity due to carbonyl group; used in medicinal chemistry.
BenzofuranFused benzene and furanDifferent ring structure; known for distinct biological activities.
6-Bromo-Isochroman-4-olHalogenated derivativeEnhanced reactivity due to bromine; explored for antimicrobial properties.

(S)-Isochroman-4-ol's unique hydroxyl group and chiral nature distinguish it from these similar compounds, making it particularly interesting for specific biological interactions and applications in drug design.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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